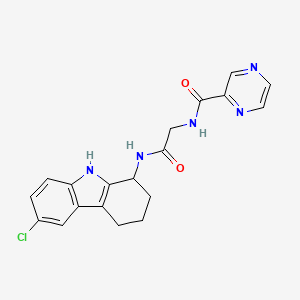

N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide

Description

N-(2-((6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide is a synthetic compound featuring a 6-chloro-2,3,4,9-tetrahydro-1H-carbazole core linked via an amino-oxoethyl group to a pyrazine-2-carboxamide moiety. The chloro substituent at the 6-position of the carbazole may enhance lipophilicity and influence binding affinity to target proteins.

Properties

Molecular Formula |

C19H18ClN5O2 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

N-[2-[(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C19H18ClN5O2/c20-11-4-5-14-13(8-11)12-2-1-3-15(18(12)25-14)24-17(26)10-23-19(27)16-9-21-6-7-22-16/h4-9,15,25H,1-3,10H2,(H,23,27)(H,24,26) |

InChI Key |

TZFRXIUHQJMGQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC(=O)CNC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the carbazole core: Starting from a suitable precursor, the carbazole core can be synthesized through cyclization reactions.

Chlorination: Introduction of the chlorine atom at the 6-position of the carbazole ring.

Amidation: Coupling of the chlorinated carbazole with pyrazine-2-carboxylic acid or its derivatives to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

- Use of catalysts to enhance reaction rates.

- Control of temperature and pressure to favor desired reaction pathways.

- Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

6-Chloro-9H-Carbazole Derivatives (e.g., Compounds 1a–c and 2a–c) Structural Features: These derivatives (Figure 1 in ) incorporate a 6-chloro-9H-carbazole core with propanoyl or oxadiazole substituents. Unlike the target compound, they lack the pyrazine-carboxamide moiety. Biological Activity: Exhibited significant in vitro anti-oxidant capacity, with compound 2c showing the highest radical scavenging activity (IC₅₀ = 12 µM) .

Pyrazine- and Pyridazine-Based Derivatives (e.g., Compounds 5–7 in ) Structural Features: Include pyridazinone or pyrazine cores coupled to chromene or benzoyl groups. For example, compound 7 (N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide) shares the hydrazide linker but lacks the carbazole system . Biological Activity: Demonstrated moderate anti-inflammatory and anti-cancer activity in preliminary screens, though specific targets remain uncharacterized . Key Difference: The carbazole-pyrazine hybrid in the target compound may offer dual modes of action (e.g., intercalation + enzyme inhibition) compared to simpler pyrazine derivatives.

APN Inhibitors (e.g., Compounds 2a–2o in ) Structural Features: Pyrazoline-based derivatives with methoxyphenyl and hydrazinyl-oxoethoxy substituents. These compounds prioritize a pyrazoline scaffold over carbazole . Biological Activity: Compound 2o showed potent APN inhibition (IC₅₀ = 0.8 µM), attributed to its hydrogen-bonding capacity with active-site zinc ions .

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Implications

- Hypothetical Mechanism : The pyrazine-carboxamide group may target enzymes like APN or kinases, while the carbazole core could intercalate DNA or inhibit topoisomerases, suggesting dual functionality.

- Unresolved Questions: No direct data on solubility, toxicity, or in vivo efficacy are available. Comparative studies with ’s anti-oxidant carbazoles and ’s APN inhibitors are needed to validate synergies or antagonisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.